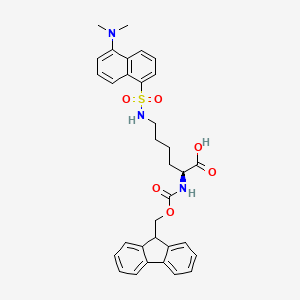

Fmoc-Lys(Dansyl)-OH

Overview

Description

Fmoc-Lys(Dansyl)-OH is a synthetic peptide that has been developed for use in lab experiments and scientific research. It is a fluorescently-labeled amino acid, which is used to study the biochemical and physiological effects of peptides and proteins. It has a wide range of applications in scientific research, including the development of drugs, the study of protein-protein interactions, and the investigation of cellular processes.

Scientific Research Applications

Supramolecular Gels : Fmoc-Lys(Dansyl)-OH is utilized in the formation of supramolecular hydrogels, which are biocompatible and biodegradable, making them suitable for biomedical applications. It is considered a weak antimicrobial agent, and its incorporation into supramolecular gels enhances their antimicrobial activity (Croitoriu et al., 2021).

Polypeptide Synthesis : This compound is used in the synthesis of polypeptides, which can provide insights into physiological processes and disease treatment. Its synthesis involves complex methods, highlighting the need for simpler and more efficient techniques (Zhao Yi-nan & Melanie Key, 2013).

Branched Peptide Synthesis : this compound is instrumental in the synthesis of branched peptides, which interact with specific protein domains. It introduces a branch point in peptide chains, aiding in proper ligand orientation (Qinghong Xu et al., 2004).

Peptide Labeling : It is used for the synthesis of biotin-labeled peptides, aiding in research for peptide trafficking, binding studies, substrate specificity, and receptor cross-linking (Bibbs et al., 2000).

Ultrasound-Induced Gelation : This compound acts as a gelator under sonication conditions, facilitating the formation of organogels in various solvents. It contributes to the self-assembly of lysine-based gelators into supramolecular networks (Geng et al., 2017).

Peptide Ligation : this compound is synthesized for use in peptide ligation, a crucial step in protein and peptide synthesis (Katayama et al., 2008).

Ambidextrous Gelation : It exhibits pH-controlled ambidextrous gelation, forming distinct morphologies at different pH levels and demonstrating significant potential as a low molecular weight gelator (Reddy et al., 2015).

Mechanism of Action

Target of Action

Fmoc-Lys(Dansyl)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences in peptides. The Fmoc group provides protection for the amino group during peptide synthesis, while the Dansyl group serves as a fluorescent reporter .

Mode of Action

The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group is removed, allowing the free amino group to form a peptide bond with the carboxyl group of another amino acid . The Dansyl group remains attached to the lysine residue, serving as a fluorescent tag in the synthesized peptide .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is peptide synthesis. This compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The Dansyl group can also be used to study the behavior of the synthesized peptide, as it fluoresces under specific conditions .

Pharmacokinetics

The compound’s stability, solubility, and reactivity are crucial for its effectiveness in peptide synthesis .

Result of Action

The result of this compound action is the successful synthesis of peptides with a fluorescently tagged lysine residue. This allows for the tracking and study of these peptides in various biological systems .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the pH and temperature can affect the efficiency of Fmoc removal and peptide bond formation . Additionally, the compound’s stability can be affected by storage conditions .

Biochemical Analysis

Biochemical Properties

Fmoc-Lys(Dansyl)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the process of peptide bond formation . The Fmoc group protects the amino terminus during peptide synthesis, and is removed by secondary amines such as piperidine .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of proteins, which are essential for various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in peptide synthesis. The Fmoc group protects the amino terminus of the lysine during the formation of peptide bonds, preventing unwanted reactions. Once the peptide chain is assembled, the Fmoc group is removed, allowing the peptide to fold and function properly .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is crucial for its effectiveness in peptide synthesis. Over time, the Fmoc group can be removed, and the peptide can degrade if not stored properly .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, and its removal marks the completion of a peptide chain .

Transport and Distribution

This compound is distributed within cells and tissues as part of peptides. Its transport is tied to the distribution of these peptides, which can vary depending on the specific cellular context .

Subcellular Localization

The subcellular localization of this compound is tied to its role in peptide synthesis. As part of a peptide, it can be found wherever that peptide localizes, which could be in various compartments or organelles depending on the specific peptide .

properties

IUPAC Name |

(2S)-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35N3O6S/c1-36(2)30-18-9-16-27-26(30)15-10-19-31(27)43(40,41)34-20-8-7-17-29(32(37)38)35-33(39)42-21-28-24-13-5-3-11-22(24)23-12-4-6-14-25(23)28/h3-6,9-16,18-19,28-29,34H,7-8,17,20-21H2,1-2H3,(H,35,39)(H,37,38)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBNIPMLSUPCFW-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679800 | |

| Record name | N~6~-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118584-90-0 | |

| Record name | N~6~-[5-(Dimethylamino)naphthalene-1-sulfonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

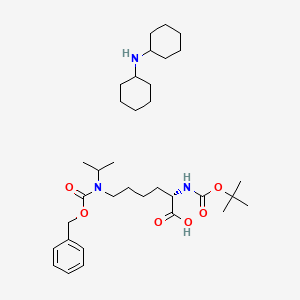

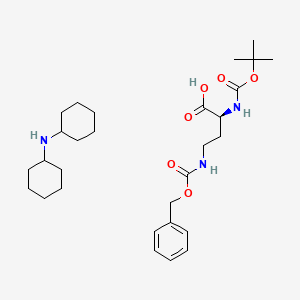

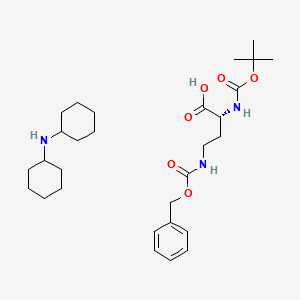

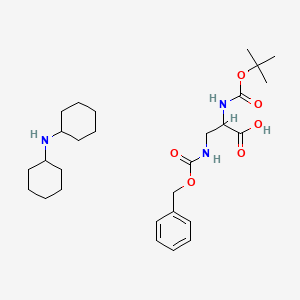

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

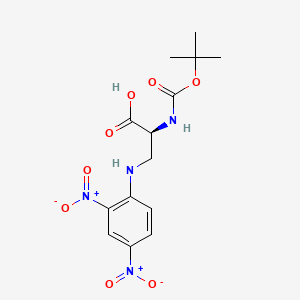

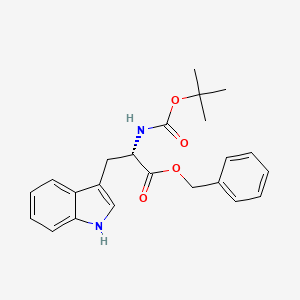

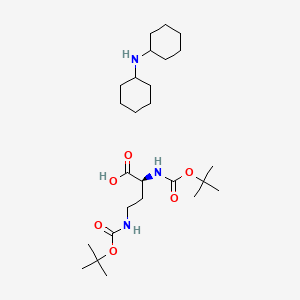

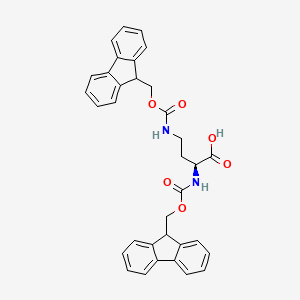

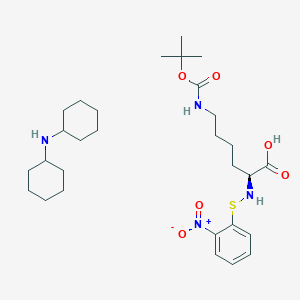

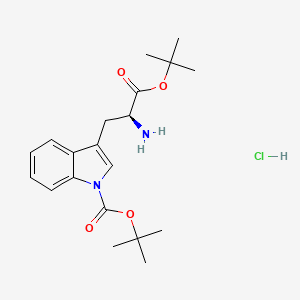

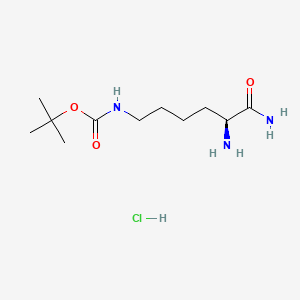

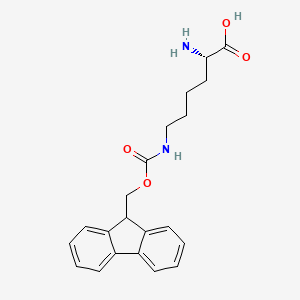

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.